1-(4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpyrimidinyl group, and a piperazine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-METHOXYPHENYLAMINE: This can be achieved through the reduction of 4-nitroanisole using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Synthesis of 4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDINE: This step involves the reaction of 4-METHOXYPHENYLAMINE with 2,4,6-trichloropyrimidine in the presence of a base such as sodium hydroxide.
Formation of the Piperazine Derivative: The intermediate compound 4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDINE is then reacted with piperazine in the presence of a suitable solvent such as ethanol.
Acetylation: The final step involves the acetylation of the piperazine derivative using acetic anhydride to yield 1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine ring, depending on the reagents and conditions used. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play key roles in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:
1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPANE-1-ONE: This compound has a similar structure but with a propane group instead of an ethanone group.
1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)BUTANE-1-ONE: This compound has a butane group instead of an ethanone group, leading to differences in its chemical and biological properties.
Properties
Molecular Formula |
C18H23N5O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H23N5O2/c1-13-12-17(20-15-4-6-16(25-3)7-5-15)21-18(19-13)23-10-8-22(9-11-23)14(2)24/h4-7,12H,8-11H2,1-3H3,(H,19,20,21) |
InChI Key |
YLBSRXIDDADMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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